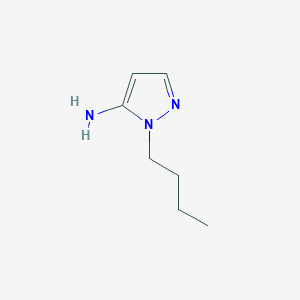

1-butyl-1H-pyrazol-5-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-butyl-1H-pyrazol-5-amine, involves various chemical strategies. Microwave-mediated synthesis offers a rapid and efficient route, providing products in minutes with minimal purification needed. This method tolerates a range of functional groups and can be performed on different scales, highlighting the adaptability of synthesis approaches for pyrazole derivatives (Everson et al., 2019).

Molecular Structure Analysis

Structural characterization plays a crucial role in understanding the properties and reactivity of 1-butyl-1H-pyrazol-5-amine. Techniques such as X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy are employed to elucidate the molecular structure. Density functional theory (DFT) calculations complement experimental results, confirming stability and predicting molecular properties with high accuracy (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. Domino reactions of arylglyoxals with pyrazol-5-amines have been established, leading to the selective access to pyrazolo-fused naphthyridines, diazocanes, and pyrroles, showcasing the chemical versatility of pyrazole derivatives (Jiang et al., 2014).

Aplicaciones Científicas De Investigación

-

Organic and Medicinal Synthesis

- Pyrazoles are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- The outcomes of these applications are the synthesis of diverse heterocyclic compounds that are important in many natural products, such as vitamins, hormones, antibiotics, and dyes .

-

Drug Discovery and Medicinal Chemistry

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- The methods of application include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of these applications are the synthesis of novel and applicable heterocyclic compounds .

-

Antimicrobial Activity

- Some pyrazoles have been found to have antimicrobial activity and have been studied as potential antibiotics.

- The methods of application include the synthesis of other compounds, such as 1-aminoethyl-3-methylpyrazole.

- The outcomes of these applications are the development of potential new antibiotics.

-

Chemical Synthesis

- Pyrazoles are used as reagents in chemical synthesis . They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- The outcomes of these applications are the synthesis of diverse heterocyclic compounds that are important in many natural products, such as vitamins, hormones, antibiotics, and dyes .

-

Antitumor Activity

- Some pyrazoles have been found to have antitumor activity . For example, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole has been synthesized and evaluated for antitumor activity against HeLa cancer cell line .

- The methods of application include the synthesis of other compounds, such as 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole .

- The outcomes of these applications are the development of potential new antitumor drugs .

-

Energetic Materials

- Pyrazoles can be used in the design of new energetic materials . For example, 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts have been prepared and characterized .

- The methods of application include the synthesis of other compounds, such as HANTP .

- The outcomes of these applications are the development of potential new energetic materials .

-

Multi-component Reactions

- 5-Amino-pyrazoles, such as “1-butyl-1H-pyrazol-5-amine”, have been used in condensation reactions via multi-component reactions .

- These reactions are useful and powerful tools in which three or more different starting materials react to form novel and complex molecules in a one-pot strategy with great efficiency and atom economy .

- The outcomes of these applications are the synthesis of diverse heterocyclic compounds that are important in many natural products, such as vitamins, hormones, antibiotics, and dyes .

-

Agrochemistry

- Pyrazoles have a wide range of applications in agrochemistry .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- The methods of application include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The outcomes of these applications are the synthesis of novel and applicable heterocyclic compounds .

-

Coordination Chemistry and Organometallic Chemistry

- Pyrazoles are used in coordination chemistry and organometallic chemistry .

- They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

- The methods of application include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- The outcomes of these applications are the synthesis of diverse heterocyclic compounds that are important in many natural products, such as vitamins, hormones, antibiotics, and dyes .

Propiedades

IUPAC Name |

2-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMRCZGRXUSTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348994 | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-1H-pyrazol-5-amine | |

CAS RN |

3524-17-2 | |

| Record name | 1-Butyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.